C-I Bond Strength Advantage in Cross-Coupling
The 8-iodo derivative offers a quantifiable advantage in cross-coupling applications due to the lower bond dissociation energy (BDE) of the C-I bond. This directly translates to faster oxidative addition, a key step in many catalytic cycles. The BDE for a typical C-I bond is approximately 53 kcal/mol, compared to 71 kcal/mol for C-Br and 83 kcal/mol for C-Cl [1]. This difference enables coupling reactions under milder conditions, with broader functional group tolerance, and often higher yields when using the iodo-substrate.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | ~53 kcal/mol (C-I bond) |
| Comparator Or Baseline | C-Br bond: ~71 kcal/mol; C-Cl bond: ~83 kcal/mol |
| Quantified Difference | C-I BDE is ~18 kcal/mol lower than C-Br; ~30 kcal/mol lower than C-Cl |
| Conditions | Gas-phase BDEs for aryl halides; a standard metric for predicting relative reactivity in oxidative addition. |
Why This Matters
This 18-30 kcal/mol difference predicts significantly faster oxidative addition rates, allowing for milder reaction conditions and improved yields in Pd-catalyzed reactions, a primary application for this compound.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. View Source
